Furo[2,3-c]pyridine-3-carboxamide
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Overview
Description
Furo[2,3-c]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with a carboxamide group attached at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-c]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, an Rh-catalyzed tandem reaction can be employed to construct the furo[2,3-c]pyridine core . This reaction involves the use of rhodium catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The goal is to achieve high yields and purity while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the furan and pyridine rings, as well as the carboxamide group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[2,3-c]pyridine-3-carboxylic acid, while reduction reactions could produce this compound derivatives with modified functional groups.
Scientific Research Applications
Furo[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a photosensitizer for specific imaging and photodynamic therapy . This compound’s ability to generate reactive oxygen species upon light activation makes it useful for targeting and destroying cancer cells and drug-resistant bacteria.
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species such as singlet oxygen and hydroxyl radicals . These reactive species can induce oxidative damage to cellular components, leading to cell death. The specific molecular targets and pathways involved depend on the biological context and the type of cells being targeted.
Comparison with Similar Compounds
Furo[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as furo[3,2-c]pyridine and thieno[2,3-c]pyridine derivatives. These compounds share structural similarities but differ in their chemical reactivity and biological activities. For example, thieno[2,3-c]pyridine derivatives have been explored as kinase inhibitors for cancer therapy
Similar Compounds
- Furo[3,2-c]pyridine
- Thieno[2,3-c]pyridine
- Pyridine-2(H)-one
- Nicotinonitrile
These compounds exhibit varying degrees of biological activity and have been studied for their potential therapeutic applications in different contexts.
Properties
IUPAC Name |
furo[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)6-4-12-7-3-10-2-1-5(6)7/h1-4H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJHHARLMLJLLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549942 |
Source
|
Record name | Furo[2,3-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-23-3 |
Source
|
Record name | Furo[2,3-c]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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